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Compound of Interest

Compound Name: Adenosine-2-carboxamide

Cat. No.: B12103550

For researchers, scientists, and drug development professionals, the selection of a suitable
agonist for the adenosine A2A receptor is a critical step in experimental design. This guide
provides a comprehensive comparison of two commonly used A2A receptor agonists,
Adenosine-2-carboxamide and CGS21680, with a focus on their selectivity profiles. The
information presented is supported by experimental data to aid in the informed selection of the
most appropriate compound for specific research needs.

Introduction to A2A Receptor Selectivity

The adenosine A2A receptor, a member of the G protein-coupled receptor (GPCR) family, is a
key therapeutic target for a variety of conditions, including inflammation, neurodegenerative
diseases, and cardiovascular disorders. Agonists that selectively activate the A2A receptor are
invaluable tools for elucidating its physiological roles and for developing novel therapeutics.
Selectivity is paramount, as off-target activation of other adenosine receptor subtypes (A1,
A2B, and A3) can lead to confounding experimental results and undesirable side effects. This
guide focuses on the comparative A2A receptor selectivity of Adenosine-2-carboxamide and
the widely recognized selective agonist, CGS21680.

Compound Profiles

Adenosine-2-carboxamide is a derivative of the endogenous ligand adenosine. Its utility as a
research tool is dependent on its binding affinity and functional potency across the four
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adenosine receptor subtypes.

CGS21680 is a well-established and potent A2A receptor agonist, often used as a reference
compound due to its high selectivity for this receptor subtype.[1] It is known to be a potent
depressant of the spontaneous, acetylcholine and glutamate evoked firing of rat cerebral
cortical neurons.[2]

Quantitative Comparison of Receptor Selectivity

To facilitate a direct comparison, the following table summarizes the available binding affinity
(Ki) and functional potency (EC50/IC50) data for both compounds across the four adenosine
receptor subtypes.

Receptor Subtype Adenosine-2-carboxamide = CGS21680

Al Receptor

Ki (nM) Data not available >10000[3]
EC50/IC50 (nM) Data not available >10000][3]

A2A Receptor

Ki (nM) Data not available 27[3]

EC50/IC50 (nM) Data not available 2.12, 18.47, 110[1][3]

A2B Receptor

Ki (nM) Data not available Data not available

EC50/IC50 (nM) Data not available >10000]3]

A3 Receptor

Ki (nM) Data not available Data not available

EC50/IC50 (nM) Data not available 613[3]

Note: Data for Adenosine-2-carboxamide is currently limited in the public domain. The
selectivity of CGS21680 for the A2A receptor over the Al receptor has been reported to be
140-fold.[2]
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Signaling Pathways and Experimental Workflows

The activation of the A2A receptor by an agonist initiates a signaling cascade, primarily through
the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a
subsequent increase in intracellular cyclic adenosine monophosphate (CAMP).[4] This signaling
pathway is a common target for functional assays to determine agonist potency.

Agonist
(e.9., CGS21680)

Click to download full resolution via product page

Caption: A2A Receptor Signaling Pathway.

A common experimental approach to determine the binding affinity and functional potency of a
compound is through radioligand binding assays and cCAMP functional assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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